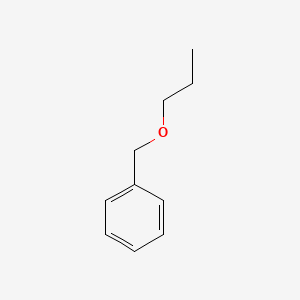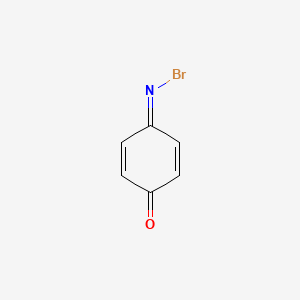
Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂. It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,6-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2,6-xylyl 3,4-xylyl disulfide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
化学反应分析
Types of Reactions
2,6-Xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT) in an inert atmosphere.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,6-dimethylphenyl thiol and 3,4-dimethylphenyl thiol.
Substitution: Halogenated or nitrated derivatives of the aromatic rings
科学研究应用
2,6-Xylyl 3,4-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2,6-xylyl 3,4-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These pathways include the regulation of oxidative stress and the modulation of enzyme activities .
相似化合物的比较
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of xylyl groups.
Dibenzyl disulfide: Contains benzyl groups instead of xylyl groups.
Dimethyl disulfide: A simpler disulfide with methyl groups instead of aromatic rings
Uniqueness
2,6-Xylyl 3,4-xylyl disulfide is unique due to the presence of xylyl groups, which impart distinct chemical properties and reactivity.
属性
CAS 编号 |
65104-33-8 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-[(3,4-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(10-14(11)4)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
InChI 键 |
OZWDRTMANSFLHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)SSC2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


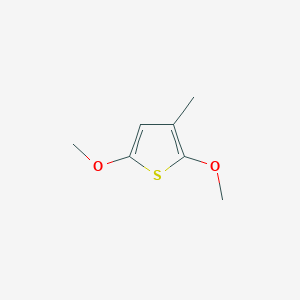
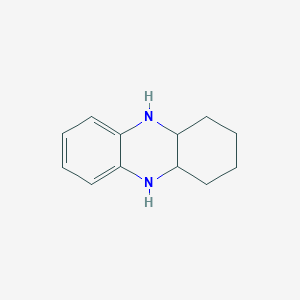
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
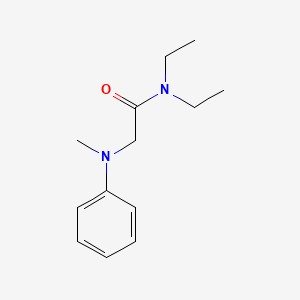
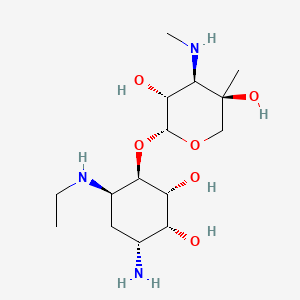
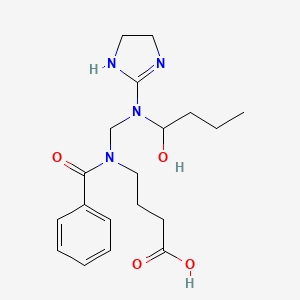
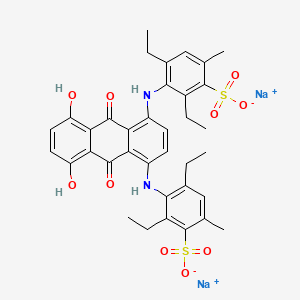
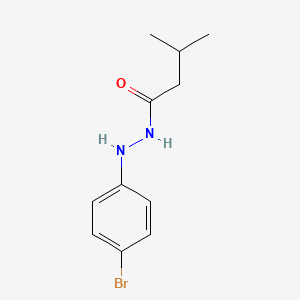
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
